molecular formula C14H13N3S2 B11088027 5-Thiophen-2-ylmethyl-4-o-tolyl-4H-[1,2,4]triazole-3-thiol

5-Thiophen-2-ylmethyl-4-o-tolyl-4H-[1,2,4]triazole-3-thiol

Cat. No.: B11088027
M. Wt: 287.4 g/mol
InChI Key: FYAVBSRWGRKXMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-METHYLPHENYL)-5-(2-THIENYLMETHYL)-2,4-DIHYDRO-3H-1,2,4-TRIAZOLE-3-THIONE is a heterocyclic compound that features a triazole ring fused with a thione group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-METHYLPHENYL)-5-(2-THIENYLMETHYL)-2,4-DIHYDRO-3H-1,2,4-TRIAZOLE-3-THIONE typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methylphenylhydrazine with 2-thienylmethyl isothiocyanate, followed by cyclization to form the triazole ring. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

4-(2-METHYLPHENYL)-5-(2-THIENYLMETHYL)-2,4-DIHYDRO-3H-1,2,4-TRIAZOLE-3-THIONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Halogenating agents, nitrating agents, or alkylating agents can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

4-(2-METHYLPHENYL)-5-(2-THIENYLMETHYL)-2,4-DIHYDRO-3H-1,2,4-TRIAZOLE-3-THIONE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound has potential as a bioactive agent, with studies exploring its antimicrobial and anticancer properties.

    Medicine: Research is ongoing to investigate its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as conductivity or stability.

Mechanism of Action

The mechanism of action of 4-(2-METHYLPHENYL)-5-(2-THIENYLMETHYL)-2,4-DIHYDRO-3H-1,2,4-TRIAZOLE-3-THIONE involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its use, such as its role as an antimicrobial or anticancer agent.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-METHYLPHENYL)-5-(2-THIENYLMETHYL)-2,4-DIHYDRO-3H-1,2,4-TRIAZOLE-3-ONE
  • 4-(2-METHYLPHENYL)-5-(2-THIENYLMETHYL)-2,4-DIHYDRO-3H-1,2,4-TRIAZOLE-3-THIOL

Uniqueness

4-(2-METHYLPHENYL)-5-(2-THIENYLMETHYL)-2,4-DIHYDRO-3H-1,2,4-TRIAZOLE-3-THIONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C14H13N3S2

Molecular Weight

287.4 g/mol

IUPAC Name

4-(2-methylphenyl)-3-(thiophen-2-ylmethyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C14H13N3S2/c1-10-5-2-3-7-12(10)17-13(15-16-14(17)18)9-11-6-4-8-19-11/h2-8H,9H2,1H3,(H,16,18)

InChI Key

FYAVBSRWGRKXMF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N2C(=NNC2=S)CC3=CC=CS3

Origin of Product

United States

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